![molecular formula C6H6N4 B4979586 6-methyltetrazolo[1,5-a]pyridine CAS No. 6635-32-1](/img/structure/B4979586.png)
6-methyltetrazolo[1,5-a]pyridine
Overview
Description
6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound belongs to the class of tetrazolo[1,5-a]pyridine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Chemical Reactions and Synthesis
6-Methyltetrazolo[1,5-a]pyridine, and its analogs, have been extensively studied for their chemical reactivity and synthesis applications. For instance, 8-Cyanotetrazolo[1,5-a]pyridine, a similar compound, undergoes photochemical reactions, leading to ring expansion and ring opening with various nucleophiles. This process results in the formation of diverse chemical structures like 1,3-diazepine and dienyltetrazoles (Addicott, Bernhardt, & Wentrup, 2009).
Furthermore, the synthesis of polyfunctionally substituted derivatives, such as pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene, has been achieved using precursors like 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile. These compounds exhibit a wide range of chemical functionalities, indicating the versatility of tetrazolo[1,5-a]pyridine derivatives in synthetic chemistry (Aly, 2006).
Biochemical and Medicinal Applications
Several tetrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their biological activities. For example, DNA binding studies and molecular docking analyses have been conducted on copper(II), nickel(II), and zinc(II) complexes of tetrazolo[1,5-a]pyrimidine ligands. These studies demonstrate the potential of these complexes in selectively inhibiting the growth of cancer cells, making them promising candidates for anticancer therapies (Haleel et al., 2014).
Additionally, 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown significant antidepressant activities in preclinical models. The synthesis of these compounds and their biological evaluation highlight the therapeutic potential of tetrazolo[1,5-a]pyridine derivatives in treating depression (Wang et al., 2019).
Photochemical Studies
Photochemical studies of tetrazolo[1,5-a]pyridines/2-azidopyridines have revealed interesting nitrogen elimination and ring expansion behaviors, leading to the formation of various novel compounds like 1,3-diazacyclohepta-1,2,4,6-tetraenes. This research demonstrates the potential of these compounds in developing new photochemical reactions and methodologies (Reisinger, Bernhardt, & Wentrup, 2004).
properties
IUPAC Name |
6-methyltetrazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6-7-8-9-10(6)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYCWNJWLSKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984978 | |
Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-32-1 | |
Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC52205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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